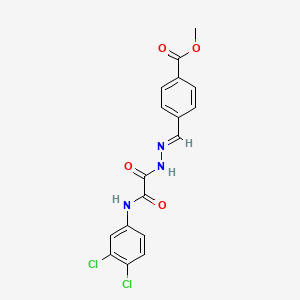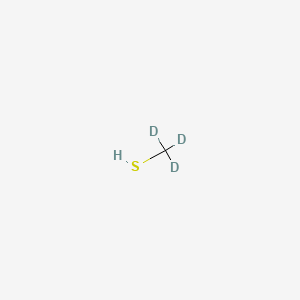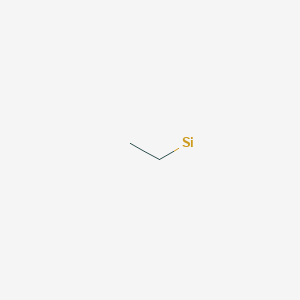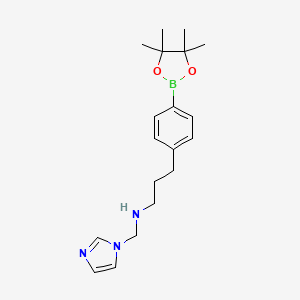
N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine is a synthetic organic compound that features both an imidazole ring and a boronate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Imidazole Derivative: Starting with an imidazole derivative, a suitable alkylation reaction can introduce the (1H-Imidazol-1-yl)methyl group.
Boronate Ester Introduction: The phenyl ring can be functionalized with a boronate ester group using Suzuki coupling reactions, which typically involve palladium catalysts and boronic acids or esters.
Final Assembly: The final step would involve coupling the two intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under strong oxidative conditions.
Reduction: The boronate ester group can be reduced to form boronic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the boronate ester group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could yield boronic acids.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can be used as a building block for more complex molecules, especially in the synthesis of pharmaceuticals and agrochemicals.
Biology
Medicine
Compounds containing imidazole and boronate ester groups have been investigated for their potential as enzyme inhibitors, particularly in the treatment of diseases like cancer and bacterial infections.
Industry
In materials science, boronate esters are used in the development of advanced materials, including polymers and sensors.
Mécanisme D'action
The mechanism of action of N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine would depend on its specific application. For example, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The imidazole ring could coordinate with metal ions, while the boronate ester could form reversible covalent bonds with diols in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((1H-Imidazol-1-yl)methyl)-3-phenylpropan-1-amine: Lacks the boronate ester group.
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine: Lacks the imidazole ring.
N-((1H-Imidazol-1-yl)methyl)-3-(4-bromophenyl)propan-1-amine: Contains a bromine atom instead of the boronate ester.
Uniqueness
The presence of both the imidazole ring and the boronate ester group in N-((1H-Imidazol-1-yl)methyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-amine makes it unique
Propriétés
Formule moléculaire |
C19H28BN3O2 |
|---|---|
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
N-(imidazol-1-ylmethyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine |
InChI |
InChI=1S/C19H28BN3O2/c1-18(2)19(3,4)25-20(24-18)17-9-7-16(8-10-17)6-5-11-21-14-23-13-12-22-15-23/h7-10,12-13,15,21H,5-6,11,14H2,1-4H3 |
Clé InChI |
RHOCROYMDVFRCB-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCNCN3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride](/img/structure/B12055360.png)

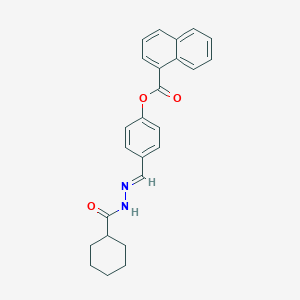
![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)


![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)
![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)
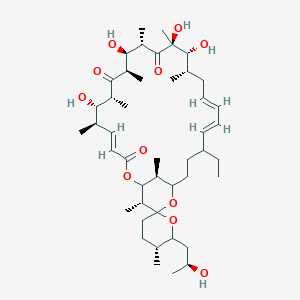
![methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate](/img/structure/B12055408.png)
